molecular formula C4H8N6O5 B14726725 1,5-Dinitro-3-nitroso-1,3,5-triazepane CAS No. 5800-63-5

1,5-Dinitro-3-nitroso-1,3,5-triazepane

Cat. No.: B14726725
CAS No.: 5800-63-5
M. Wt: 220.14 g/mol
InChI Key: QVZUQDVARCENFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Seven-Membered Nitrogen Heterocyclic Systems

Seven-membered nitrogen heterocyclic systems, such as azepanes, diazepanes, and triazepanes, represent a unique class of compounds. Their non-planar, flexible conformations distinguish them from their five- and six-membered counterparts, offering a greater degree of structural diversity. This structural flexibility can be advantageous in the design of molecules with specific biological activities or material properties. The synthesis of these larger ring systems can be challenging, often requiring specialized synthetic strategies to overcome entropic barriers to cyclization.

Significance of N-Nitro and N-Nitroso Functionalities in Organic Chemistry

The introduction of N-nitro (R-N-NO₂) and N-nitroso (R-N-N=O) functionalities into organic molecules imparts profound changes to their chemical character. N-nitro groups are strongly electron-withdrawing and are key components in many energetic materials due to the high energy released upon their decomposition. The presence of multiple N-nitro groups on a molecule often leads to a high density and a positive heat of formation, both of which are desirable characteristics for explosives and propellants.

N-nitroso compounds, on the other hand, are of significant interest in medicinal chemistry and toxicology. While some have been investigated for their therapeutic potential, many are known carcinogens due to their ability to act as alkylating agents after metabolic activation. In the context of energetic materials, the N-nitroso group can act as a plasticizer or modify the energetic properties of the parent compound.

Academic Context and Research Interest in 1,5-Dinitro-3-nitroso-1,3,5-triazepane

Research into this compound is situated at the intersection of heterocyclic chemistry and the study of energetic materials. The core 1,3,5-triazepane structure is a seven-membered ring containing three nitrogen atoms. The addition of two nitro groups and one nitroso group to this scaffold creates a molecule with a high nitrogen and oxygen content, suggesting potential energetic properties.

Academic interest in this and related compounds stems from the desire to synthesize novel high-energy density materials with tailored sensitivity and thermal stability. The study of such compounds also contributes to a fundamental understanding of the structure-property relationships in energetic materials. While detailed research specifically on this compound is not widely published, studies on analogous compounds provide valuable insights. For instance, research on 3-substituted 1,5-dinitro-1,3,5-triazepanes has explored synthetic routes and conformational analysis of this ring system. researchgate.net

A method for the synthesis of 3-alkyl-1,5-dinitro-1,3,5-triazepanes has been developed through the condensation of ethylenedinitroamine with aliphatic amines and formaldehyde (B43269). researchgate.net The structure of these related compounds has been investigated using multinuclear NMR and X-ray structural analysis. researchgate.net

Furthermore, the synthesis of a related compound, 3-nitroso-1,3,5-triazepane-2,4-dione, has been achieved by the reaction of 1,3,5-triazepane-2,4-dione (B14576893) with sodium nitrite (B80452) and hydrochloric acid. nih.gov This suggests a potential pathway for the introduction of the nitroso group into the 1,5-dinitro-1,3,5-triazepane ring system.

Scope and Objectives of Current Research on the Chemical Compound

The primary objectives of research on this compound and its analogues are likely focused on:

Synthesis: Developing efficient and safe synthetic routes to produce the compound and its derivatives. This would involve optimizing reaction conditions and purification methods.

Characterization: Thoroughly characterizing the molecular structure and properties of the compound using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Energetic Properties: Investigating its potential as an energetic material by determining key parameters like density, heat of formation, detonation velocity, and sensitivity to impact and friction.

Thermal Stability: Assessing the compound's stability at elevated temperatures to understand its shelf-life and safety profile.

Comparative Studies: Comparing its properties to existing energetic materials to identify any potential advantages or unique characteristics.

Due to the limited publicly available information specifically on this compound, much of the current understanding is extrapolated from research on structurally similar compounds.

Detailed Research Findings

Table 1: Postulated Physicochemical Properties of this compound

PropertyPostulated Value
Molecular FormulaC₄H₇N₇O₅
Molecular Weight249.15 g/mol
AppearancePale yellow crystalline solid
Density~1.7 g/cm³
Melting PointDecomposes

Table 2: Spectroscopic Data for a Related Compound: 3-tert-Butyl-1,5-dinitro-1,3,5-triazepane

Note: This data is for a related compound and is provided for illustrative purposes.

NucleusChemical Shift (δ, ppm)
¹H NMRSignals corresponding to the triazepane ring protons and the tert-butyl group
¹³C NMRResonances for the carbon atoms of the triazepane ring and the tert-butyl group
¹⁵N NMRPeaks indicating the different nitrogen environments (nitro and amine)

Data inferred from the study of 3-alkyl-1,5-dinitro-1,3,5-triazepanes. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5800-63-5

Molecular Formula

C4H8N6O5

Molecular Weight

220.14 g/mol

IUPAC Name

1,5-dinitro-3-nitroso-1,3,5-triazepane

InChI

InChI=1S/C4H8N6O5/c11-5-6-3-7(9(12)13)1-2-8(4-6)10(14)15/h1-4H2

InChI Key

QVZUQDVARCENFP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CN(CN1[N+](=O)[O-])N=O)[N+](=O)[O-]

Origin of Product

United States

Structural Elucidation and Conformational Analysis of 1,5 Dinitro 3 Nitroso 1,3,5 Triazepane

Advanced Spectroscopic Techniques for Molecular Structure Determination

Spectroscopic methods provide detailed information about the molecular framework, the electronic environment of individual atoms, and the dynamic processes the molecule undergoes in solution and in the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. auremn.org.br By analyzing the magnetic properties of atomic nuclei, NMR can map out the connectivity and spatial arrangement of atoms within a molecule. For derivatives of the seven-membered triazepane ring, NMR is particularly crucial for determining ring conformation and the orientation of substituents.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are standard methods for characterizing organic compounds. mdpi.com In a 1,5-Dinitro-3-nitroso-1,3,5-triazepane molecule, the chemical shifts of the hydrogen and carbon atoms in the heterocyclic ring provide significant structural information. The methylene (B1212753) (CH₂) groups of the triazepane ring are expected to exhibit complex splitting patterns in the ¹H NMR spectrum due to coupling between adjacent, non-equivalent protons. The specific chemical shifts are influenced by the electron-withdrawing nature of the attached nitro (-NO₂) and nitroso (-NO) groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Triazepane Derivatives Note: These are estimated ranges based on related heterocyclic structures. Actual values for this compound may vary.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₂ adjacent to N-NO₂ 3.5 - 4.5 50 - 65
CH₂ adjacent to N-NO 3.0 - 4.0 45 - 60

Nuclear Magnetic Resonance (NMR) Spectroscopy for Triazepane Derivatives

¹⁵N NMR Chemical Shifts for Nitro and Nitroso Nitrogen Atoms

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful technique for directly probing the electronic environment of nitrogen atoms. huji.ac.il Despite the low natural abundance and sensitivity of the ¹⁵N isotope, modern NMR methods allow for its detection. researchgate.net In this compound, three distinct nitrogen environments exist: two nitro (-NO₂) groups and one nitroso (-NO) group.

The chemical shifts in ¹⁵N NMR are highly sensitive to the oxidation state and bonding of the nitrogen atom, covering a very wide range. nih.gov Aliphatic nitro groups typically resonate in a specific region of the spectrum, while nitroso groups appear at a significantly different chemical shift. researchgate.net This allows for clear differentiation between the nitrogen atoms of the different functional groups within the molecule.

Table 2: Typical ¹⁵N NMR Chemical Shift Ranges for Nitro and Nitroso Groups Chemical shifts are referenced to liquid NH₃ at 0.0 ppm.

Functional Group Typical ¹⁵N Chemical Shift Range (ppm)
Aliphatic Nitro (R-NO₂) 385 - 410 researchgate.net
Solid-State ¹⁷O NMR Spectroscopy for Oxygen Environments in Nitrosoarene Compounds

Oxygen-17 (¹⁷O) NMR spectroscopy, particularly in the solid state, provides unique insights into the oxygen environments within a molecule. nih.gov Although challenging due to the low natural abundance of ¹⁷O and its quadrupolar nature, this technique can be applied to isotopically enriched samples. st-andrews.ac.uk Studies on C-nitrosoarene compounds have demonstrated the utility of solid-state ¹⁷O NMR in characterizing the nitroso group. acs.orgnih.govacs.org

These studies have revealed that the oxygen atom in a nitroso group is characterized by a very large chemical shift anisotropy, which can exceed 2800 ppm. nih.govacs.org Additionally, the ¹⁷O quadrupole coupling constants are among the largest observed for organic compounds, typically in the range of 10-15 MHz. nih.govacs.org These parameters are extremely sensitive to the local electronic structure and bonding of the N=O group. While these findings are for nitrosoarenes, they establish a benchmark for the expected ¹⁷O NMR parameters for the nitroso group in this compound, providing a sensitive probe of its solid-state structure.

Table 3: Representative Solid-State ¹⁷O NMR Parameters for C-Nitrosoarene Compounds

Parameter Typical Value Range
Quadrupole Coupling Constant (Cₑ) 10 - 15 MHz nih.govacs.org
Chemical Shift Anisotropy (δ₁₁ - δ₃₃) 350 - 2800 ppm nih.govacs.org
Use of NMR for Conformational Equilibrium Studies

Seven-membered rings like triazepane are conformationally flexible and can exist as an equilibrium of multiple forms, such as chair, boat, and twist-boat conformations. NMR spectroscopy is a primary tool for investigating these conformational equilibria in solution. auremn.org.br

By conducting NMR experiments at different temperatures (variable temperature NMR), it is possible to observe changes in chemical shifts and coupling constants. rsc.org At low temperatures, the exchange between different conformers may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for each conformer. Analysis of these spectra can provide the relative populations of the conformers and allow for the calculation of thermodynamic parameters for the equilibrium, such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). nih.gov This information is crucial for building a complete picture of the molecule's dynamic behavior in solution. rsc.orgacs.org

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, revealing the exact conformation of the triazepane ring and the geometry of the nitro and nitroso substituents.

For a compound like this compound, X-ray crystallography would identify the preferred ring conformation (e.g., chair, boat) in the crystalline state. It would also detail intermolecular interactions, such as hydrogen bonds or van der Waals forces, that dictate how the molecules pack together to form the crystal lattice. This information is complementary to the solution-state data obtained from NMR spectroscopy, as the conformation in the solid state may differ from that in solution. The technique has been successfully applied to characterize related cyclic nitroso compounds, such as hexahydro-1,3,5-trinitroso-1,3,5-triazine (B84145). researchgate.net

X-ray Diffraction Crystallography for Solid-State Molecular and Crystal Structures

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

Precise experimental data regarding the crystal structure of this compound, including specific bond lengths, bond angles, and dihedral angles, is not extensively available in publicly accessible literature. However, a detailed structural profile can be constructed by examining typical values for the constituent functional groups and the triazepane ring, as determined from studies of analogous molecules.

The seven-membered 1,3,5-triazepane ring is a non-planar system designed to minimize ring strain. The bond lengths and angles within this heterocyclic framework are influenced by the hybridization of the atoms and the steric and electronic effects of the nitro and nitroso substituents.

Expected Bond Parameters:

C-N bonds: Carbon-nitrogen single bonds within the ring are expected to have lengths in the range of 1.45–1.49 Å.

N-N bonds: The bonds connecting the ring nitrogen atoms to the nitro groups (N-NO₂) are typically around 1.37–1.41 Å, indicating a degree of double bond character due to resonance. The bond between the ring nitrogen and the nitroso group (N-NO) would be of a similar length.

N-O bonds (Nitro): The two nitrogen-oxygen bonds within each nitro group are equivalent due to resonance, with lengths of approximately 1.20–1.25 Å. spectroscopyonline.com

N=O bond (Nitroso): The nitrogen-oxygen double bond in the nitroso group is expected to be around 1.20 Å.

Bond angles around the sp³ hybridized carbon and nitrogen atoms in the ring would approximate the tetrahedral angle of 109.5°, though they will be distorted to accommodate the seven-membered ring structure and to minimize steric interactions between substituents. The O-N-O angle within the nitro groups is typically in the range of 125–130°.

The dihedral angles define the ring's specific conformation. These angles are crucial for determining whether the ring adopts a chair, boat, or twist-boat conformation, which will be discussed in subsequent sections.

Analysis of Crystal Packing and Intermolecular Interactions

In the solid state, the crystal packing of energetic materials like this compound is governed by a network of weak intermolecular interactions. These interactions are critical in determining the crystal density, stability, and sensitivity of the compound. While a specific crystal structure is not available, the functional groups present allow for a prediction of the likely interactions.

The primary intermolecular forces expected are:

Hydrogen Bonding: Although the molecule lacks traditional hydrogen bond donors (like N-H or O-H), weak C-H···O hydrogen bonds can form between the methylene (CH₂) protons of the triazepane ring and the oxygen atoms of the nitro and nitroso groups on neighboring molecules.

Dipole-Dipole Interactions: The nitro (NO₂) and nitroso (N=O) groups are highly polar. Strong dipole-dipole interactions between these groups on adjacent molecules would be a significant factor in the crystal lattice.

O···N/O···O Contacts: Close contacts between the oxygen atoms of the nitro/nitroso groups and the nitrogen atoms of adjacent molecules are also anticipated, contributing to a densely packed structure. researchgate.net

The interplay of these forces dictates how the molecules arrange themselves in the crystal lattice, aiming to achieve the most thermodynamically stable packing arrangement. For many polynitro compounds, crystal structures are stabilized exclusively by such weak interactions. researchgate.net

Conformational Analysis of the 1,3,5-Triazepane Ring System

The 1,3,5-triazepane ring is a seven-membered heterocycle. Unlike the well-defined chair conformation of cyclohexane, seven-membered rings are significantly more flexible and can exist in several low-energy conformations, often with small energy barriers between them.

Investigation of Ring Conformations (e.g., Twist-Boat, Chair)

For cyclic systems, non-planar conformations are adopted to relieve angle and torsional strain. libretexts.org The 1,3,5-triazepane ring is expected to exist in a dynamic equilibrium between several conformations. The most stable conformations for similar seven-membered rings are typically chair and boat forms, along with twisted variations.

Chair Conformation: A chair-like form would feature one part of the ring puckered up and another part puckered down, similar to cyclohexane, which minimizes both angle and torsional strain. libretexts.org

Boat Conformation: A boat form would have both ends of the ring puckered in the same direction. This conformation is generally higher in energy due to steric hindrance between the "flagpole" positions and eclipsing interactions along the sides of the "boat". libretexts.org

Twist-Boat Conformation: To alleviate the strain of the boat form, the ring can twist, resulting in a more stable twist-boat (or skew-boat) conformation. libretexts.orgmsu.edu This form is often an energy minimum and a key intermediate in the interconversion between other conformers. masterorganicchemistry.com

The specific preferred conformation for this compound would be a balance between minimizing inherent ring strain and mitigating steric interactions among the bulky substituents.

Energy Barriers and Interconversion Dynamics of Conformers

The different conformations of the triazepane ring are not static but are in constant interconversion, a process often referred to as ring flipping. This process involves passing through higher-energy transition states. For cyclohexane, the energy barrier for chair-to-chair interconversion is approximately 10 kcal/mol, proceeding through a high-energy half-chair state. masterorganicchemistry.com

For the more flexible seven-membered triazepane ring, the energy barriers between conformers (e.g., chair to twist-boat) are expected to be lower than that of cyclohexane. The exact energy landscape, including the heights of the activation barriers, would need to be determined through computational modeling (e.g., DFT calculations) or advanced spectroscopic techniques like dynamic NMR. These studies would reveal the relative populations of each conformer at a given temperature and the rates of their interconversion.

Influence of Nitro and Nitroso Substituents on Ring Flexibility and Preferred Conformations

The presence of two nitro groups and one nitroso group has a profound impact on the conformational preferences of the 1,3,5-triazepane ring.

Steric Hindrance: Nitro and nitroso groups are sterically demanding. In a chair-like conformation, there is a strong preference for these bulky substituents to occupy positions analogous to the "equatorial" positions in cyclohexane. libretexts.org Placing a bulky group in an "axial" position leads to destabilizing 1,3-diaxial interactions, where the substituent experiences steric repulsion from other axial atoms on the same side of the ring. libretexts.org This preference significantly influences which chair or boat conformer is the most stable.

Electronic Effects: The nitro and nitroso groups are strongly electron-withdrawing. These electronic effects can influence bond lengths and angles within the ring and may lead to repulsive or attractive electrostatic interactions between the substituents themselves, further influencing the conformational equilibrium. For instance, repulsive dipole-dipole interactions between adjacent nitro groups would favor conformations that maximize the distance between them.

Ring Flexibility: The steric bulk of the substituents can restrict the flexibility of the ring, potentially increasing the energy barriers for interconversion between different conformers compared to the unsubstituted triazepane ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Structural Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule and probing its structure. The spectrum of this compound would be dominated by the characteristic vibrations of the nitro (NO₂) and nitroso (N=O) groups.

The nitro group gives rise to two particularly strong and easily identifiable stretching bands in the IR spectrum: spectroscopyonline.comorgchemboulder.com

Asymmetric Stretch (ν_as): A strong absorption typically found in the 1530–1575 cm⁻¹ region for N-nitro compounds.

Symmetric Stretch (ν_s): A strong absorption typically found in the 1250–1320 cm⁻¹ region for N-nitro compounds.

The C-nitroso group (R-N=O) also has a characteristic stretching frequency:

N=O Stretch (ν_N=O): This vibration typically appears in the 1500–1620 cm⁻¹ region. baranlab.org

Other important vibrations include C-H stretching of the methylene groups (around 2800–3000 cm⁻¹), C-N stretching, and various bending and deformation modes of the ring and substituents.

The following table summarizes the expected key vibrational frequencies for this compound.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Expected IR Intensity
Nitro (N-NO₂)Asymmetric Stretch1530 - 1575Strong
Nitro (N-NO₂)Symmetric Stretch1250 - 1320Strong
Nitroso (N-NO)N=O Stretch1500 - 1620Medium-Strong
Alkyl (CH₂)C-H Stretch2800 - 3000Medium
Nitro (N-NO₂)Scissoring/Deformation~830 - 890Medium

The precise positions of these bands can provide structural insights. For example, the frequencies of the nitro group stretches can be sensitive to the local electronic environment and molecular conformation. Raman spectroscopy would complement the IR data, particularly for more symmetric vibrations, providing a more complete picture of the vibrational modes of the molecule.

Computational Chemistry and Theoretical Investigations of 1,5 Dinitro 3 Nitroso 1,3,5 Triazepane

Quantum Chemical Calculation Methodologies

Density Functional Theory (DFT) Studies on Molecular Geometry, Electronic Structure, and Energetics

No specific DFT studies on 1,5-Dinitro-3-nitroso-1,3,5-triazepane are available in the current body of scientific literature.

Ab Initio Methods for High-Level Characterization

There are no published high-level ab initio characterizations for this compound.

Conformational Potential Energy Surface (PES) Mapping

A conformational PES map for this compound has not been reported in scientific publications.

Analysis of Electronic Properties and Molecular Orbitals

Frontier Molecular Orbital (FMO) Analysis

Specific FMO analysis, including HOMO-LUMO energy gaps for this compound, is not available.

Charge Distribution and Electrostatic Potential Maps

Detailed charge distribution and electrostatic potential maps for this compound have not been computationally determined and published.

Computational Thermochemistry of Nitroso and Nitro Compounds

There are no specific computational thermochemistry studies available for this compound in the reviewed literature. While general computational methods are extensively used to predict the thermochemical properties of nitro and nitroso compounds, such as their heats of formation, detonation velocities, and pressures, these have not been applied to the target molecule in any published research found. researchgate.netnih.gov The theoretical investigation of energetic materials often involves density functional theory (DFT) and other advanced computational methods to estimate their performance and stability. researchgate.netnih.gov However, the absence of such data for this compound precludes any detailed discussion or the creation of data tables for its thermochemical properties.

Structure-Reactivity and Structure-Property Relationship (SAR/SPR) Studies from Computational Models

Similarly, no Structure-Activity Relationship (SAR) or Structure-Property Relationship (SPR) studies focusing on this compound were found in the public scientific domain. SAR and SPR studies are crucial in understanding how the molecular structure of a compound influences its chemical reactivity and physical properties. researchgate.netnih.govnih.gov For energetic materials, these studies can provide insights into sensitivity, stability, and energetic performance based on molecular descriptors. researchgate.net Computational models are frequently employed to develop these relationships for various classes of nitro and nitroso compounds. nih.govnih.gov The lack of any such computational modeling for this compound means that no data or detailed research findings can be presented for this section.

Reaction Mechanisms and Chemical Transformations of 1,5 Dinitro 3 Nitroso 1,3,5 Triazepane

Mechanistic Studies of N-Nitrosamine Formation and Chemical Reactivity

The formation of the N-nitroso group in the 1,3,5-triazepane ring is a critical step in the synthesis of the title compound. This transformation typically involves the nitrosation of a secondary amine precursor, in this case, a 1,5-dinitro-1,3,5-triazepane.

Mechanism of N-Nitrosation: The generally accepted mechanism for N-nitrosamine formation involves the reaction of a secondary amine with a nitrosating agent. nih.gov The most common nitrosating agent is nitrous acid (HNO₂), which is typically generated in situ from a nitrite (B80452) salt, such as sodium nitrite (NaNO₂), and a strong acid, like hydrochloric acid (HCl). nih.govnih.gov

The key steps are:

Formation of the Nitrosating Agent: In an acidic medium, nitrite ions are protonated to form nitrous acid. Further protonation and loss of a water molecule can generate the highly electrophilic nitrosonium ion (NO⁺).

Nucleophilic Attack: The lone pair of electrons on the secondary nitrogen atom of the 1,5-dinitro-1,3,5-triazepane precursor acts as a nucleophile, attacking the nitrosonium ion.

Deprotonation: A subsequent deprotonation step, usually by a water molecule or other base present in the medium, yields the stable N-nitrosamine product, 1,5-Dinitro-3-nitroso-1,3,5-triazepane.

The reactivity of the resulting N-nitrosamine is influenced by the electron-withdrawing nature of the two nitro groups. These groups decrease the electron density on the nitrosated nitrogen, potentially affecting the stability and subsequent reactions of the nitroso moiety. Theoretical studies on simpler tertiary amines have shown that nitrosative cleavage to produce N-nitrosamines can be initiated by the formation of an iminium ion. researchgate.net While this applies to tertiary amines, the fundamental electrophilic attack by a nitrosating species on a nitrogen center is the core of the formation mechanism.

Pathways of Nitration and Denitration Reactions within the Triazepane Framework

The introduction and removal of nitro groups on the triazepane ring are fundamental transformations related to the synthesis and potential degradation of this compound.

Nitration: The synthesis of the precursor, 1,5-dinitro-1,3,5-triazepane, can be achieved through condensation reactions. For instance, 3-alkyl-1,5-dinitro-1,3,5-triazepanes have been synthesized via the condensation of ethylenedinitroamine with aliphatic amines and formaldehyde (B43269). researchgate.net Direct nitration of a pre-formed 1,3,5-triazepane ring is also a plausible synthetic route, typically employing strong nitrating agents like a mixture of nitric acid and sulfuric acid. This process involves the electrophilic attack of the nitronium ion (NO₂⁺) on the nitrogen atoms of the ring. However, studies detailing the direct nitration of a 3-nitroso-1,3,5-triazepane to yield the dinitro product are not extensively documented. Nitration of other heterocyclic systems, such as 1,3,5-triazine (B166579) derivatives, has been shown to be highly dependent on the reaction medium and the nature of substituents already present on the ring. researchgate.netresearchgate.net

Denitration: Denitration, the removal of a nitro group, is a key process in the degradation of cyclic nitramine compounds. For related cyclic nitramines like RDX (Hexahydro-1,3,5-trinitro-1,3,5-triazine), denitration can be initiated chemically, microbially, or enzymatically. google.com This process can prevent the sequential reduction of nitro groups to their corresponding nitroso derivatives, which is a common degradation pathway. google.com Chemical denitration can occur via hydrolysis, particularly under alkaline conditions, or through reductive pathways. For the 1,5-dinitro-1,3,5-triazepane framework, a similar loss of N-NO₂ groups could occur, leading to ring cleavage and decomposition. google.comnih.gov

Investigation of Nitroso-Nitro Interconversions and Rearrangement Processes

The interconversion between nitroso (-NO) and nitro (-NO₂) groups represents a redox transformation that can be crucial to the stability and reactivity of the molecule.

Nitroso to Nitro Conversion (Oxidation): The oxidation of a nitroso group to a nitro group is a well-established chemical transformation. This can be achieved using various oxidizing agents. The ease of this oxidation can sometimes complicate the synthesis of C-nitroso compounds, leading to the formation of the corresponding nitro derivative as a byproduct. nih.gov In the context of this compound, the nitroso group could potentially be oxidized to a third nitro group, yielding 1,3,5-trinitro-1,3,5-triazepane, although specific reagents and conditions for this transformation on this substrate are not well-documented.

Nitro to Nitroso Conversion (Reduction): The reduction of a nitro group to a nitroso group is a common step in the metabolism and degradation of cyclic nitramine explosives. google.comnih.gov This reduction can be the initial step in a series of transformations leading to the eventual breakdown of the molecule. Various chemical reducing agents can effect this transformation. researchgate.net For this compound, one of the two nitramine groups could potentially be reduced to a second nitroso group, leading to a dinitroso-mononitro-triazepane intermediate.

Rearrangement Processes: N-nitrosamines are known to undergo rearrangement reactions under certain conditions. The most notable is the Fischer-Hepp rearrangement, where an N-nitrosoamine of a secondary aromatic amine rearranges in the presence of an acid to form a C-nitroso isomer, typically with the nitroso group at the para position. nih.gov As this compound is an aliphatic, cyclic nitrosamine (B1359907), it would not undergo a classical Fischer-Hepp rearrangement. Other potential rearrangements would likely involve ring-opening or cleavage mechanisms, particularly under thermal or photolytic stress, but specific studies on such processes for this compound are limited.

Reaction Kinetics and Thermodynamic Aspects of Chemical Transformations

Quantitative data on the reaction kinetics and thermodynamics of transformations involving this compound are scarce in the literature. However, general principles can be applied to understand the factors governing its reactions.

Reaction Kinetics: The kinetics of N-nitrosamine formation are highly dependent on factors such as pH, temperature, and the concentrations of the amine precursor and the nitrosating agent. The nitrosation of amines is often fastest in weakly acidic conditions (pH ~3-4), where there is a sufficient concentration of both the active nitrosating agent and the unprotonated, nucleophilic amine. The rates of nitration and denitration reactions are also strongly influenced by temperature and the concentration of reagents. For example, studies on the amination of 1,3,5-trichloro-2,4,6-trinitrobenzene (B1615322) showed a clear temperature dependence on the reaction rate constant. researchgate.net

Thermodynamic Aspects: Thermodynamic data provides insight into the stability of a compound and the feasibility of its transformations. While specific data for this compound is not readily available, data for the closely related six-membered ring analogue, 1-Nitroso-3,5-dinitro-hexahydro-1,3,5-triazine, has been reported. This data can serve as an approximation for understanding the energetic properties of such molecules.

Thermodynamic Data for a Related Compound
CompoundPropertyValueTemperature (K)
1-Nitroso-3,5-dinitro-hexahydro-1,3,5-triazineEnthalpy of Fusion (ΔfusH)25.97 kJ/mol446

Data sourced from the NIST Chemistry WebBook for CAS Registry Number 5755-27-1. nist.gov Note that this data is for the six-membered triazine analogue, not the seven-membered triazepane.

The positive enthalpy of fusion indicates that energy is required to overcome the intermolecular forces in the solid crystal lattice during melting. The stability of the triazepane ring and its substituents will be governed by a balance of ring strain, steric interactions, and the electronic effects of the nitro and nitroso groups.

Cycloaddition and Other Pericyclic Reactions Involving the Nitroso Moiety

The nitroso group (-N=O) is a versatile functional group that can participate in various pericyclic reactions, most notably cycloadditions. The double bond of the nitroso moiety can react with other unsaturated systems.

Nitroso Diels-Alder Reaction: The nitroso group is an excellent dienophile in [4+2] cycloaddition reactions, also known as the Nitroso Diels-Alder reaction. nih.gov In this reaction, the N=O double bond reacts with a conjugated 1,3-diene to form a six-membered 1,2-oxazine ring. Theoretically, the nitroso group in this compound could react with dienes to form complex heterocyclic adducts. The regioselectivity of such reactions can often be controlled by the choice of Lewis acid catalysts. rsc.org

Reaction with Alkenes and Alkynes: Nitroso compounds can also undergo [2+2] cycloadditions with certain alkenes and ene reactions. Furthermore, thermal reactions between nitrosoarenes and alkynes have been shown to produce N-hydroxyindoles, indicating a complex cycloaddition and rearrangement pathway. nih.gov While these reactions are documented for simpler nitroso compounds, their applicability to the sterically demanding and electronically modified nitroso group in this compound would require specific experimental investigation.

Potential Cycloaddition Reactions of the Nitroso Group
Reaction TypeReactant PartnerResulting Product Core Structure
[4+2] Cycloaddition (Diels-Alder)1,3-Diene1,2-Oxazine
[3+2] CycloadditionDonor-Acceptor CyclopropanesIsoxazolidine
[2+1] Cycloaddition (hypothetical)CarbeneOxaziridine
Ene ReactionAlkene with an allylic hydrogenAllylic hydroxylamine (B1172632)

The reactivity of the nitroso moiety in cycloadditions is significantly influenced by the electronic nature of its substituent. The electron-withdrawing triazepane framework is expected to lower the energy of the LUMO of the N=O bond, potentially enhancing its reactivity as an electrophile in these reactions.

Degradation Pathways and Stability Studies of 1,5 Dinitro 3 Nitroso 1,3,5 Triazepane

Thermal Decomposition Mechanisms and Kinetics

The thermal decomposition of cyclic nitramines is a complex process initiated by the cleavage of the weakest chemical bonds within the molecule. For 1,5-Dinitro-3-nitroso-1,3,5-triazepane, the presence of both nitramine (N-NO₂) and nitrosamine (B1359907) (N-NO) functionalities suggests multiple competing initial decomposition steps.

A primary and well-documented initial step in the thermal decomposition of cyclic nitramines like RDX is the homolytic cleavage of the N-NO₂ bond. This process generates a nitrogen dioxide radical (•NO₂) and a corresponding organic radical. The relatively low bond dissociation energy of the N-NO₂ bond makes this a favorable pathway at elevated temperatures.

Following the initial N-NO₂ bond scission, a cascade of radical reactions is expected to occur. The liberated •NO₂ can act as an oxidizing agent, reacting with other molecules of the parent compound or with decomposition intermediates. The resulting organic radical can undergo further fragmentation, including ring cleavage, leading to the formation of a variety of smaller gaseous products such as nitrogen oxides (NOx), formaldehyde (B43269) (CH₂O), and diazene (B1210634) (N₂H₂).

Key Intermediates in Radical Pathways of Analogous Compounds

Compound Intermediate Radical Species Reference
RDX Hexahydro-1,3,5-trinitro-1,3,5-triazin-1-yl radical Inferred from general nitramine chemistry

While N-NO₂ bond cleavage is often the dominant initial step, C-NO₂ bond scission can also occur, particularly in compounds where the carbon-nitrogen bond is weakened by the molecular structure. In the case of this compound, the stability of the resulting carbon-centered radical would influence the likelihood of this pathway. Subsequent transformations of the fragments would lead to a complex mixture of products, including various nitrogen-containing species and carbonyl compounds.

Photochemical Degradation Pathways

The photochemical degradation of compounds containing nitro and nitroso groups is initiated by the absorption of ultraviolet (UV) radiation. Nitrosamines, in particular, are known to be susceptible to photolysis. The primary photochemical process for nitrosamines is the homolytic cleavage of the N-NO bond, which has a relatively low bond dissociation energy. This generates a nitric oxide radical (•NO) and an aminyl radical.

Photodegradation Characteristics of Related Compound Classes

Compound Class Primary Photochemical Process Environmental Fate Reference
Nitrosamines N-NO bond homolysis Rapid degradation in sunlight researchgate.net

Chemical Degradation under Defined Environmental Conditions

The chemical stability of this compound in the environment will be influenced by factors such as pH, and the presence of oxidizing or reducing agents.

pH and Hydrolysis: Cyclic nitramines like RDX are generally resistant to hydrolysis under neutral and acidic conditions. However, under alkaline conditions, hydrolysis can be more significant, leading to ring cleavage and the formation of various degradation products. For instance, the hydrolysis of RDX can produce nitrite (B80452) ions and formaldehyde. Similarly, nitrosamines are generally resistant to hydrolysis. researchgate.net It is expected that this compound would exhibit limited hydrolysis under typical environmental pH conditions.

Oxidation and Reduction: The nitro and nitroso groups are susceptible to reduction. Under anaerobic conditions, microbial degradation of RDX is known to proceed through the sequential reduction of the nitro groups to nitroso groups, eventually leading to ring cleavage. nih.govepa.gov Therefore, it is plausible that the nitro groups of this compound could be reduced under similar conditions. The nitroso group can also be reduced to a hydrazine (B178648) derivative. Conversely, strong oxidizing agents could potentially oxidize the nitroso group to a nitro group or lead to oxidative cleavage of the ring.

Advanced Analytical Methodologies for Comprehensive Characterization of 1,5 Dinitro 3 Nitroso 1,3,5 Triazepane

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the separation and quantification of 1,5-Dinitro-3-nitroso-1,3,5-triazepane from complex matrices. The choice of technique is dictated by the physicochemical properties of the analyte, including its polarity, volatility, and thermal stability.

Liquid chromatography coupled with mass spectrometry is a powerful tool for the analysis of non-volatile and thermally labile compounds like this compound.

High-Resolution Mass Spectrometry (HRMS) , particularly with Orbitrap technology, offers exceptional mass accuracy and resolution. This is crucial for the unambiguous identification of the target compound by providing its elemental composition with a high degree of confidence. For instance, LC-HRMS methods have been extensively developed for the analysis of various nitrosamine (B1359907) impurities in pharmaceuticals, demonstrating the capability to achieve low limits of quantitation, often in the parts-per-billion (ppb) range. fda.govfda.gov The high selectivity of HRMS can differentiate the target analyte from matrix interferences and structurally similar compounds. fda.gov

Tandem Mass Spectrometry (MS/MS) provides enhanced selectivity and sensitivity through techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). In this approach, a specific precursor ion of this compound is selected and fragmented, and one or more characteristic product ions are monitored. This highly specific detection method minimizes background noise and improves detection limits. LC-MS/MS is a preferred method for the trace-level quantification of nitrosamines in various matrices.

A typical LC-HRMS or LC-MS/MS method for a compound of this nature would involve a reversed-phase C18 column with a mobile phase consisting of a water/methanol or water/acetonitrile gradient, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization.

Table 1: Illustrative LC-MS/MS Parameters for Analysis of a Cyclic Nitrosamine

ParameterCondition
ColumnReversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Methanol
Gradient5% B to 95% B over 10 minutes
Flow Rate0.3 mL/min
Ionization ModePositive Electrospray Ionization (ESI+)
MS/MS Transition (Example)[M+H]+ → Product Ion 1, Product Ion 2

Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. While the thermal stability of this compound would need to be carefully evaluated to prevent on-column degradation, GC-MS can offer high chromatographic resolution.

GC-MS/MS provides excellent selectivity and sensitivity for the analysis of trace-level impurities. Similar to LC-MS/MS, it operates by monitoring specific precursor-to-product ion transitions. This technique is widely used for the detection of volatile nitrosamines.

GC-Orbitrap MS combines the high separation power of gas chromatography with the high-resolution and accurate mass capabilities of an Orbitrap mass spectrometer. This allows for the confident identification of unknown compounds and the precise quantification of target analytes in complex samples.

For GC-based analysis, derivatization might be considered to improve the volatility and thermal stability of the compound. However, direct injection is often preferred to simplify the analytical workflow. The use of a programmable temperature vaporizer (PTV) inlet can also help to minimize thermal stress on the analyte.

High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is a more common and accessible technique for the quantification of compounds with a suitable chromophore. The nitro and nitroso groups in this compound are expected to exhibit UV absorbance, allowing for its detection. The specificity of HPLC-UV can be lower than mass spectrometric methods, but it is often sufficient for routine analysis and quality control purposes where the sample matrix is well-characterized.

Fluorescence detection, while generally more sensitive and selective than UV, would require the molecule to be fluorescent or to be derivatized with a fluorescent tag, which is less common for this class of compounds.

Table 2: Representative HPLC-UV Conditions for Nitramine/Nitrosamine Analysis

ParameterCondition
ColumnReversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile PhaseIsocratic or gradient mixture of Water and Acetonitrile
Flow Rate1.0 mL/min
Detection Wavelength230-254 nm (typical for nitro/nitroso groups)
Injection Volume10 µL

Ion chromatography is a powerful technique for the separation and quantification of ionic species. While not directly applicable to the analysis of the neutral this compound molecule, IC is invaluable for the analysis of its potential precursors and degradation products. For instance, the synthesis of such a compound may involve nitrate (B79036) and nitrite (B80452) salts, which can be accurately quantified by IC with conductivity detection. This is crucial for monitoring reaction stoichiometry and assessing the purity of starting materials.

Capillary Electrophoresis (CE) and CE-Mass Spectrometry

Capillary electrophoresis offers high separation efficiency and short analysis times, making it an attractive alternative to liquid chromatography. In CE, compounds are separated based on their charge-to-size ratio in an electric field. For neutral molecules like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be employed. In MEKC, a surfactant is added to the background electrolyte to form micelles, which act as a pseudo-stationary phase to enable the separation of neutral analytes.

Coupling CE with mass spectrometry (CE-MS) combines the high separation efficiency of CE with the sensitive and selective detection of MS, providing a powerful tool for the characterization of complex mixtures and the identification of unknown compounds.

Optimization of Sample Preparation Techniques

The success of any analytical method heavily relies on the effectiveness of the sample preparation step. The goal is to extract the analyte of interest from the sample matrix, remove interferences, and concentrate the analyte to a level suitable for detection.

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from liquid samples. A sorbent material is chosen to retain the target compound while allowing interfering substances to pass through. The analyte is then eluted with a small volume of a suitable solvent. For a moderately polar compound like this compound, a reversed-phase sorbent (e.g., C18) or a polar sorbent (e.g., Florisil) could be effective depending on the sample matrix.

Liquid-Liquid Extraction (LLE) is a classic technique where the analyte is partitioned between two immiscible liquid phases. The choice of solvents is critical to ensure efficient extraction of the target compound while minimizing the co-extraction of interfering substances.

Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized version of LLE that offers high enrichment factors and requires minimal solvent. In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution. The fine droplets of the extraction solvent provide a large surface area for rapid extraction of the analyte. After centrifugation, the sedimented phase containing the concentrated analyte is collected for analysis.

The selection of the most appropriate sample preparation technique depends on the nature of the sample matrix (e.g., soil, water, or synthesis reaction mixture) and the concentration of the target analyte.

Lack of Publicly Available Data on Analytical Methods for this compound

Despite a comprehensive search for scientific literature, no specific information was found regarding the development and validation of analytical methods for the chemical compound this compound.

Searches were conducted to identify key analytical parameters, including chromatographic separation techniques (such as HPLC or GC), spectroscopic characterization (NMR, IR, Mass Spectrometry), and thermal analysis (DSC, TGA) specifically applied to this compound. Furthermore, efforts to find data on method validation parameters—such as linearity, accuracy, precision, and limits of detection and quantification—for this compound were unsuccessful.

While the search did identify information on structurally related compounds, such as the six-membered ring analogue 1,3-Dinitro-5-nitroso-1,3,5-triazinane, and other derivatives of the 1,3,5-triazepane ring system, this information is not directly applicable to the specific isomer requested. The unique substitution pattern of nitro and nitroso groups on the 1,3,5-triazepane ring in the target compound necessitates dedicated analytical method development and validation, for which no public records were found.

The absence of such information suggests that this compound may be a novel compound, a compound of limited research interest to date, or that studies concerning its analytical characterization have not been published in publicly accessible literature.

Consequently, it is not possible to provide a detailed and scientifically accurate article on the "," including the requested data tables and detailed research findings, as this would require fabricating non-existent data, which would be scientifically unsound.

Future Research Directions in 1,5 Dinitro 3 Nitroso 1,3,5 Triazepane Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of complex heterocyclic nitramines often involves hazardous reagents and produces significant waste streams. A primary focus for future research must be the development of synthetic pathways to 1,5-Dinitro-3-nitroso-1,3,5-triazepane that are not only efficient but also environmentally benign.

Current methods for analogous structures, such as 3-alkyl-1,5-dinitro-1,3,5-triazepanes, rely on the Mannich condensation of ethylenedinitroamine with formaldehyde (B43269) and various aliphatic amines. researchgate.net While effective, these routes can be adapted to incorporate greener principles. Research should explore alternative starting materials and reaction conditions that minimize environmental impact.

A particularly promising avenue is the investigation of innovative nitrosation techniques. Traditional methods often employ harsh acidic conditions. However, recent advancements have demonstrated the synthesis of N-nitroso compounds using reagents like tert-butyl nitrite (B80452) (TBN) under solvent-free, metal-free, and acid-free conditions. rsc.orgresearchgate.net This approach offers high yields and broad substrate scope, and its applicability to the 1,5-dinitro-1,3,5-triazepane precursor could provide a sustainable route to the target compound. rsc.org Further research could also explore continuous flow processes, which can enhance safety and scalability for the synthesis of nitroso compounds. nih.gov

Synthetic ApproachPotential AdvantagesKey Research QuestionsRelevant Precursors
Modified Mannich CondensationBuilds upon established routes for the triazepane ringCan a suitable amine precursor be used that facilitates subsequent nitrosation?Ethylenedinitroamine, Formaldehyde
Green Nitrosation ChemistryAvoids harsh acids and metal catalysts; solvent-free potentialIs the 1,5-dinitro-1,3,5-triazepane backbone stable under TBN conditions?1,5-Dinitro-1,3,5-triazepane
Photochemical SynthesisPotential for high selectivity and mild conditionsCan a precursor be designed for photochemical rearrangement to the nitroso group?Custom-designed aryl imines or related structures

In-depth Understanding of Reactivity and Mechanistic Pathways Under Diverse Conditions

The stability and decomposition behavior of this compound are critical to its potential utility and safe handling. Future research must undertake a thorough investigation of its reactivity under various stimuli, including thermal and photochemical stress.

Furthermore, the photochemical decomposition pathways are of significant interest. For RDX, UV photolysis is known to initiate decomposition via N-NO₂ bond fission and nitro-nitrite isomerization. researchgate.net A systematic study of the photochemistry of this compound at different wavelengths would elucidate its light sensitivity and the corresponding reaction mechanisms, identifying both primary and secondary photoproducts.

ConditionInvestigative TechniqueKey Research GoalsAnalogous Findings (from RDX)
Thermal StressThermogravimetry, Mass Spectrometry, DSCDetermine decomposition temperature, identify gaseous products, elucidate kinetic parameters.Formation of a mono-nitroso intermediate; primary products include N₂O, CH₂O, NO₂. nih.gov
Photochemical Stress (UV)Infrared Spectroscopy, ReTOF-MSIdentify photoproducts, determine quantum yield of decomposition, map reaction pathways.Initial steps are N-NO₂ bond fission and nitro-nitrite isomerization. researchgate.net
Reaction with RadicalsComputational Modeling, EPR SpectroscopyUnderstand susceptibility to radical-induced degradation in complex environments.Radical-induced reactions are considered a plausible initial degradation step. researchgate.net

Advancements in Predictive Computational Modeling for Complex Nitroso-Nitramine Systems

Computational chemistry offers a powerful, cost-effective tool for predicting the properties and behavior of novel energetic materials before their synthesis. Future research should leverage advanced computational models to build a comprehensive theoretical understanding of this compound.

Density Functional Theory (DFT) is a cornerstone of modern computational studies on energetic materials. researchgate.net DFT calculations can be employed to predict key properties such as molecular geometry, vibrational frequencies, and electronic structure. Crucially, these methods can elucidate reaction mechanisms by calculating the energy barriers for various decomposition pathways, such as the homolytic cleavage of N-N bonds or the elimination of HONO. researchgate.net For solid-state systems, it is vital to include dispersion corrections (e.g., DFT-D) to accurately model intermolecular interactions, which significantly influence crystal packing and stability. rsc.org

Ab initio molecular dynamics (MD) simulations can provide further insights into the behavior of the molecule under pressure and at elevated temperatures, predicting structural changes and the onset of decomposition in the solid state. rsc.org These computational studies would not only guide synthetic efforts but also provide a fundamental understanding of the structure-property relationships in this complex nitroso-nitramine system.

Exploration of Solid-State Chemistry, Polymorphism, and Co-crystallization

The arrangement of molecules in the solid state profoundly impacts the physical and chemical properties of energetic materials, including density, stability, and sensitivity. A comprehensive investigation into the solid-state chemistry of this compound is therefore essential.

A key area of future research is the exploration of polymorphism—the ability of a compound to exist in multiple crystal forms. Different polymorphs can exhibit vastly different melting points, solubilities, and sensitivities. researchgate.net A systematic screening for polymorphs of this compound, using various crystallization conditions (e.g., different solvents and temperatures), is necessary to identify and characterize its crystalline landscape.

Furthermore, co-crystallization presents an elegant strategy for tuning the properties of energetic materials. researchgate.net By co-crystallizing this compound with other molecules (co-formers), it may be possible to create new crystalline solids with enhanced stability or performance characteristics. Future work should focus on identifying suitable co-formers based on structural analysis and computational predictions of intermolecular interactions, such as hydrogen bonding, and then experimentally pursuing the synthesis and characterization of these novel co-crystals. researchgate.netresearchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.